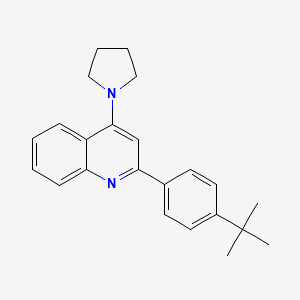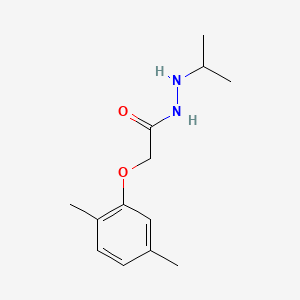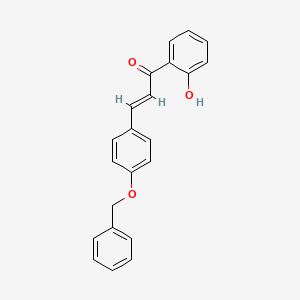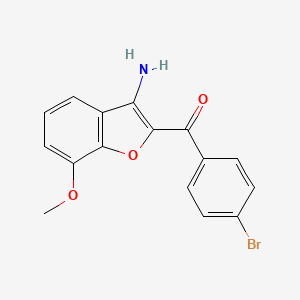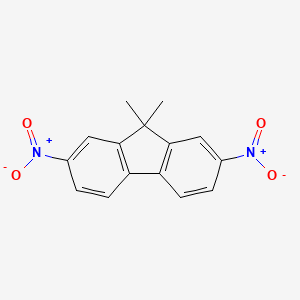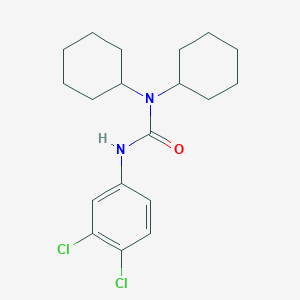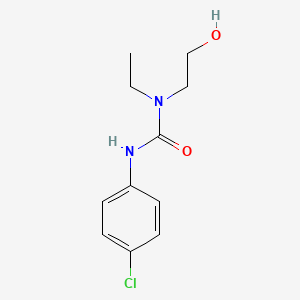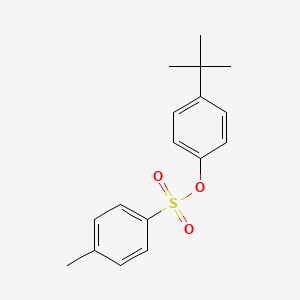
2-(3-Nitrocinnamoyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitrocinnamoyl)pyridine is an organic compound that features a pyridine ring substituted with a 3-nitrocinnamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrocinnamoyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent such as sulfur dioxide (SO2) at low temperatures, followed by treatment with water to yield the nitropyridine intermediate . This intermediate can then undergo further reactions to introduce the cinnamoyl group.
Industrial Production Methods
Industrial production of nitropyridines often involves the use of nitric acid in trifluoroacetic anhydride, which provides higher yields compared to traditional nitration methods . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(3-Nitrocinnamoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used for the oxidation of nitropyridines.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitropyridine N-oxides.
Reduction: Formation of aminopyridines.
Substitution: Formation of halogenated or sulfonated pyridine derivatives.
科学的研究の応用
2-(3-Nitrocinnamoyl)pyridine has diverse applications in scientific research:
作用機序
The mechanism of action of 2-(3-Nitrocinnamoyl)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cinnamoyl group can interact with proteins and enzymes, affecting their function. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
Nicotinonitrile: A pyridine derivative with a nitrile group at the 3-position.
3-Nitropyridine: A simpler nitropyridine without the cinnamoyl group.
Pyridine-3-carbonitrile: Another pyridine derivative with a nitrile group.
Uniqueness
2-(3-Nitrocinnamoyl)pyridine is unique due to the presence of both the nitro and cinnamoyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler pyridine derivatives.
特性
CAS番号 |
92905-89-0 |
|---|---|
分子式 |
C14H10N2O3 |
分子量 |
254.24 g/mol |
IUPAC名 |
(E)-3-(3-nitrophenyl)-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10N2O3/c17-14(13-6-1-2-9-15-13)8-7-11-4-3-5-12(10-11)16(18)19/h1-10H/b8-7+ |
InChIキー |
YCHBSERUZJISSM-BQYQJAHWSA-N |
異性体SMILES |
C1=CC=NC(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=NC(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





